![molecular formula C18H16N4O2 B12498250 ({1-[2-(morpholin-4-yl)-2-oxoethyl]-1H-indol-3-yl}methylidene)propanedinitrile](/img/structure/B12498250.png)
({1-[2-(morpholin-4-yl)-2-oxoethyl]-1H-indol-3-yl}methylidene)propanedinitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound ({1-[2-(morpholin-4-yl)-2-oxoethyl]-1H-indol-3-yl}methylidene)propanedinitrile is a complex organic molecule that features a morpholine ring, an indole core, and a propanedinitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ({1-[2-(morpholin-4-yl)-2-oxoethyl]-1H-indol-3-yl}methylidene)propanedinitrile typically involves multiple steps:
Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Introduction of the Morpholine Group: The morpholine group is introduced via a nucleophilic substitution reaction, where a suitable leaving group on the indole core is replaced by the morpholine moiety.
Attachment of the Propanedinitrile Group: The final step involves the condensation of the indole-morpholine intermediate with malononitrile under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of This compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
({1-[2-(morpholin-4-yl)-2-oxoethyl]-1H-indol-3-yl}methylidene)propanedinitrile: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the nitrile group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the morpholine ring or the indole core, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C)
Substitution: Nucleophiles such as amines, thiols, or halides
Major Products
The major products formed from these reactions include oxidized derivatives, reduced amines, and substituted indole or morpholine derivatives.
Scientific Research Applications
({1-[2-(morpholin-4-yl)-2-oxoethyl]-1H-indol-3-yl}methylidene)propanedinitrile: has several scientific research applications:
Medicinal Chemistry: The compound can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological disorders or cancer.
Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Research: The compound can be used as a probe to study various biological processes, including enzyme activity and receptor binding.
Industrial Applications: It can be used in the synthesis of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of ({1-[2-(morpholin-4-yl)-2-oxoethyl]-1H-indol-3-yl}methylidene)propanedinitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s indole core can mimic natural substrates or ligands, allowing it to bind to and modulate the activity of these targets. The morpholine ring and propanedinitrile group can further enhance its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 1-[4-(2-Morpholin-4-yl-2-oxoethoxy)phenyl]ethanone
- 4-(2-Morpholin-4-yl-2-oxoethoxy)aniline
- 3-Cyclohexyl-1-(2-morpholin-4-yl-2-oxoethyl)-2-phenyl-1H-indole-6-carboxylic acid
Uniqueness
({1-[2-(morpholin-4-yl)-2-oxoethyl]-1H-indol-3-yl}methylidene)propanedinitrile: is unique due to its combination of an indole core, morpholine ring, and propanedinitrile group. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds, making it a valuable molecule for various applications.
Properties
Molecular Formula |
C18H16N4O2 |
|---|---|
Molecular Weight |
320.3 g/mol |
IUPAC Name |
2-[[1-(2-morpholin-4-yl-2-oxoethyl)indol-3-yl]methylidene]propanedinitrile |
InChI |
InChI=1S/C18H16N4O2/c19-10-14(11-20)9-15-12-22(17-4-2-1-3-16(15)17)13-18(23)21-5-7-24-8-6-21/h1-4,9,12H,5-8,13H2 |
InChI Key |
MBTDKBXFNZLUJC-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C(=O)CN2C=C(C3=CC=CC=C32)C=C(C#N)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


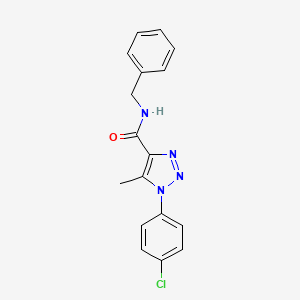
![Ethyl 4-(4-acetylpiperazin-1-yl)-3-{[(4-bromophenyl)carbonyl]amino}benzoate](/img/structure/B12498168.png)
![N-{[(4-Methylphenyl)carbamoyl]amino}-2-[3-(naphthalen-2-YL)-5-(trifluoromethyl)pyrazol-1-YL]-1,3-thiazole-4-carboxamide](/img/structure/B12498174.png)
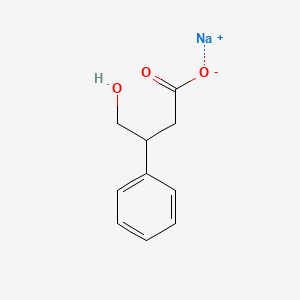
![4-{2-[(2-Hydroxyphenyl)methylidene]hydrazin-1-yl}benzoic acid](/img/structure/B12498181.png)
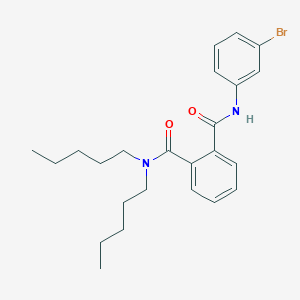
![1-{2-[(3-Chloro-2-methylphenyl)amino]-2-oxoethyl}-6-oxo-1,6-dihydropyridine-3-carboxylic acid](/img/structure/B12498189.png)
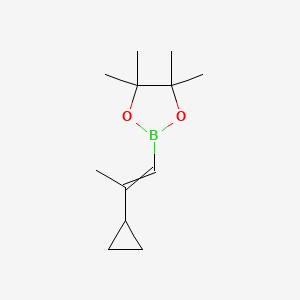
methyl}-2-methylpropane-2-sulfinamide](/img/structure/B12498223.png)
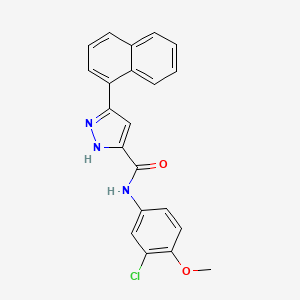
![5-Bromo-1-[(4-bromophenyl)methyl]indole-2,3-dione](/img/structure/B12498226.png)
![Methyl 3-[(biphenyl-4-ylcarbonyl)amino]-4-(4-ethylpiperazin-1-yl)benzoate](/img/structure/B12498234.png)
![N-[4-(cyanomethyl)phenyl]-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~2~-(4-methylphenyl)glycinamide](/img/structure/B12498242.png)
![1-[5-chloro-2-(thiophen-2-ylmethoxy)phenyl]-N-(pyridin-3-ylmethyl)methanamine](/img/structure/B12498261.png)
